N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.16952493 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuropharmacological Applications
Compounds featuring imidazole, oxadiazole, and cyclopropyl groups have been studied for their potential neuropharmacological activities, including anticonvulsant effects. Research on similar structures has shown that modifications to these core structures can lead to significant bioactive properties, potentially useful in the treatment of neurological disorders such as epilepsy. For example, derivatives of oxadiazole have been synthesized and tested for their anticonvulsant activities, with some showing promising results in preclinical models (Rajak et al., 2013)[https://consensus.app/papers/novel-limonene-based-25disubstituted134oxadiazoles-rajak/b75c53151a025e07b1df324e86955a0e/?utm_source=chatgpt].
Oncological Research
The inhibition of cancer cell proliferation and the induction of apoptosis through various mechanisms, including the inhibition of oxidative phosphorylation (OXPHOS), have been explored using compounds containing cyclopropyl and oxadiazol groups. A specific compound, identified for its ability to poison cancer cells by inhibiting respiratory chain components in combination with metabolic precursors, underscores the potential of structurally similar compounds in cancer therapy (Sica et al., 2019)[https://consensus.app/papers/lethal-poisoning-cancer-cells-respiratory-chain-sica/d4ca2bc24b8e58268b1c483144dca692/?utm_source=chatgpt].
Synthetic Chemistry and Catalysis
The synthetic versatility of compounds containing the imidazole and oxadiazole groups, including their applications in creating novel chemical entities, is a significant area of research. These compounds serve as key intermediates in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. The methodologies involving cyclopropane units, for example, demonstrate the utility of these structures in constructing complex molecules with potential biological activity (Kazuta et al., 2002)[https://consensus.app/papers/development-versatile-transdicarbonsubstituted-kazuta/0da8d1e93203580582f9185efcc7ee82/?utm_source=chatgpt].
Biological Activity and Mechanistic Studies
The interaction of compounds featuring cyclopropyl, imidazol, and oxadiazol groups with biological systems, including their role as enzyme inhibitors or receptor agonists/antagonists, is a key area of investigation. Such studies provide insights into the molecular mechanisms underlying their biological activities, offering pathways to drug discovery and development. For instance, the selective inhibition of monoamine oxidase by cyclopropylamino substituted oxadiazoles illustrates the therapeutic potential of these compounds in treating disorders related to neurotransmitter metabolism (Long et al., 1976)[https://consensus.app/papers/inhibition-monoamine-oxidase-cyclopropylamino-long/5f587f08f9a157458ffd4154ef3910ae/?utm_source=chatgpt].
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(1-methylimidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-12-11-20-16(23)13-24(15-7-8-15)18(25)10-9-17-21-19(22-26-17)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFXECFZBIAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.